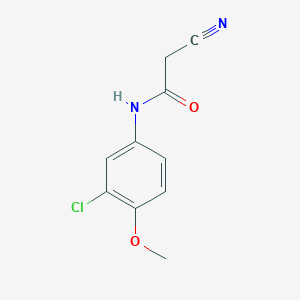

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Description

N-(3-Chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 46413-66-5) is a substituted acetamide derivative featuring a chloro-methoxybenzene ring and a cyanoacetamide functional group. Its molecular formula is inferred as C₁₀H₉ClN₂O₂ (molecular weight: 228.65 g/mol), based on structural analogs reported in the literature . The chloro and methoxy substituents on the benzene ring contribute to its electronic and steric properties, while the cyano group enhances hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBZGBGZBJPXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Condensation Reactions with Aromatic Amines

This compound undergoes condensation with substituted anilines under reflux conditions to form α,β-unsaturated cyanoacrylamides , a reaction facilitated by triethylorthoformate (TEOF) in isopropyl alcohol.

Mechanism :

-

The reaction proceeds via a Michael addition of the amine to the cyanoacetamide, followed by dehydration to form the α,β-unsaturated system. TEOF acts as a dehydrating agent and stabilizes intermediates .

Cyclization to Thieno[2,3-d]pyrimidines

In the presence of aldehydes and primary amines, this compound participates in Mannich-type cyclizations to generate thieno[2,3-d]pyrimidine derivatives.

Example :

-

Reaction with formaldehyde and methylamine yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (yield: 60–75%) under mild, catalyst-free conditions .

Key Features :

-

Atom-economical pathway with no toxic byproducts.

-

Broad substrate tolerance for diverse amine and aldehyde partners .

Nucleophilic Substitution Reactions

The electron-withdrawing cyano and amide groups activate the methylene carbon for nucleophilic attack, enabling reactions with:

-

Thiophene derivatives : Forms 2-cyano-3-(thien-3-ylamino)prop-2-enamide (26% yield) .

-

Halogenated aryl amines : Generates bromo- or iodo-substituted acrylamides (e.g., 73% yield with 5-amino-2-bromoanisole) .

Mechanistic Insight :

-

The reaction involves enolate formation under basic conditions, followed by nucleophilic substitution at the α-position .

Functional Group Transformations

-

Hydrolysis : The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this is rarely utilized due to stability concerns.

-

Reduction : Selective reduction of the cyano group to an amine is achievable with LiAlH₄ or hydrogenation catalysts.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a cyanoacetamide derivative that can be used in pharmaceutical research and synthesis .

Synthesis and Preparation:

- Process for Cyanoacetamide Preparation The preparation of cyanoacetamide involves combining dimethylformamide (DMF), an amine, and cyanoacetic acid to yield a mixture . The mixture is then cooled, and a solution of N,N′ dicyclohexylcarbodiimide in DMF is added while maintaining the temperature below 15° C to yield a suspension. The suspension is filtered, and the resulting solid by-product is washed to yield a filtrate. Water is added to the filtrate to obtain a mixture, which is then filtered to yield cyanoacetamide .

Potential Applications:

- Intermediate in Synthesis: this compound can be used as an intermediate in the synthesis of various compounds, such as 4-amino-3-quinolinecarbonitriles and 7-amino-thieno[3,2-b]pyridine-6-carbonitriles . These compounds can inhibit protein kinases, which can inhibit the abnormal growth of certain cell types, and may be useful in treating conditions such as polycystic kidney disease, colonic polyps, cancer, and stroke .

- Antimicrobial Activity: Cyanoacetamide derivatives have demonstrated antimicrobial activity against a broad spectrum of test pathogens, including Salmonella typhimurium, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus cereus .

- Rice Blast Fungicide: N-benzyl-α-cyanoacetamide derivatives have been explored as systemic rice blast fungicides .

- Dual Inhibitors: Cyanochalcones, synthesized via Claisen-Schmidt condensation of aldehydes with N-3-oxo-propanenitriles, have been designed as dual inhibitors of human farnesyltransferase (FTIs) and tubulin polymerization (MTIs), which are important biological targets in oncology . These molecules can interfere with different mitotic events of cancer cells, potentially preventing the development of resistance to anticancer agents .

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide with structurally related compounds:

Physicochemical Properties

- Lipophilicity (logP/logD): The cyano group in this compound lowers logP compared to non-cyano analogs (e.g., N-(3-chloro-4-methoxyphenyl)acetamide). However, the methoxy group increases hydrophilicity relative to the fluoro analog (logP = 1.85 for fluoro vs. ~2.1 estimated for methoxy) . Halogen substituents (Cl, F) enhance membrane permeability but may reduce aqueous solubility .

- Hydrogen Bonding: The cyanoacetamide moiety acts as a strong hydrogen-bond acceptor (PSA = ~40.88 Ų in fluoro analog), facilitating protein interactions . Methoxy groups participate in weak C–H···O interactions, as observed in crystal structures of related compounds .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula CHClNO. Its structure features a cyano group and an amide linkage, which are critical for its biological interactions. The presence of electron-withdrawing groups (like the chloro substituent) and electron-donating groups (like the methoxy group) can significantly influence its reactivity and interaction with biological targets .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies have focused on cyanochalcones as dual inhibitors of farnesyltransferase and tubulin polymerization, which are crucial targets in cancer therapy. Such compounds have shown promising results in inhibiting cancer cell growth in vitro .

Table 1: Inhibitory Activities of Related Compounds

| Compound | Target | IC (µM) |

|---|---|---|

| Carbazole-cyanochalcone 3a | Tubulin | 0.24 |

| Phenothiazine 1l | Tubulin | 0.71 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has not been explicitly documented; however, related compounds have demonstrated significant antimicrobial activities against various pathogens. For example, derivatives of pyrazole have shown MIC values between 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes or proteins involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit farnesyltransferase, which is essential for the post-translational modification of proteins involved in oncogenesis .

Case Studies

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed:

- Step 1 : Substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form an intermediate.

- Step 2 : Reduction using iron powder under acidic conditions, followed by condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI). Yields up to 85% are achievable when using fused sodium acetate as a catalyst and ethanol-dioxane mixtures for recrystallization .

- Key variables : Alkaline pH (8–10) in Step 1 and reflux temperatures (70–80°C) in Step 2 are critical for minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Q. How can computational tools predict pharmacokinetic properties like lipophilicity (logP) and blood-brain barrier penetration (logBBB)?

- Software : Use Simulation Plus or ADMET Predictor to calculate:

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?

- SHELX Refinement : SHELXL refines high-resolution X-ray data to model hydrogen bonds (e.g., N–H···O=C interactions) and halogen bonds (e.g., Cl···O contacts) .

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) to identify packing anomalies. For example, weak C–H···O interactions stabilize 1D chains in crystals .

- Discrepancy Resolution : Compare experimental (X-ray) and computational (DFT-optimized) geometries to validate torsional angles (e.g., dihedral deviations < 5°) .

Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity against enzyme targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., Kd = 1–10 μM for interactions with kinase domains) .

- Docking Studies : The chloro-methoxy-phenyl moiety occupies hydrophobic pockets, while the cyanoacetamide group forms hydrogen bonds with catalytic residues (e.g., Ser211 in kinases) .

- Fragment-Based Screening : Substituting the methoxy group with bulkier substituents (e.g., pyridylmethoxy) enhances steric complementarity in active sites .

Q. How do in silico ADMET profiles guide lead optimization for this compound?

- Metabolism : Cytochrome P450 (CYP3A4) oxidation of the methoxy group generates reactive intermediates; in vitro microsomal assays validate metabolic stability .

- Toxicity : Ames test simulations predict low mutagenic risk (PAINS filters remove pan-assay interference) .

- Volume of Distribution (Vd) : Predicted Vd ~0.5–1.0 L/kg suggests moderate tissue distribution, necessitating prodrug strategies for targeted delivery .

Q. What experimental strategies validate hydrogen-bonding networks in solution vs. solid-state?

- Solid-State : X-ray crystallography identifies N–H···O and C–H···O bonds (e.g., bond lengths ~2.8–3.0 Å) .

- Solution-State : ¹H NMR dilution studies monitor chemical shift perturbations (Δδ > 0.1 ppm) to confirm intermolecular interactions .

- IR Temperature Dependence : Shifts in carbonyl stretching frequencies (Δν ~10 cm⁻¹) indicate solvent-dependent H-bonding .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational logP predictions and experimental chromatographic results?

- HPLC Calibration : Use reversed-phase C18 columns with acetonitrile/water gradients to measure retention factors (k'). Experimental logP values often deviate by ±0.3 units from computational predictions due to ionization effects .

- Consensus Models : Combine results from ACD/Labs and ChemAxon algorithms, adjusting for solvent-accessible surface area (SASA) .

Q. Why do crystallographic and solution-phase conformations differ for the cyanoacetamide group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.